molecular formula C17H16ClNO2 B4973862 3-[(4-chlorobenzyl)amino]-5-(2-furyl)-2-cyclohexen-1-one

3-[(4-chlorobenzyl)amino]-5-(2-furyl)-2-cyclohexen-1-one

Cat. No. B4973862
M. Wt: 301.8 g/mol
InChI Key: SXOKJLICPNTWBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-chlorobenzyl)amino]-5-(2-furyl)-2-cyclohexen-1-one, also known as NS8593, is a novel compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of compounds known as cyclohexenones and has been found to exhibit a range of pharmacological properties that make it a promising candidate for the development of new drugs.

Mechanism of Action

3-[(4-chlorobenzyl)amino]-5-(2-furyl)-2-cyclohexen-1-one acts by modulating the activity of SK channels, which are involved in the regulation of neuronal excitability and neurotransmitter release. By modulating the activity of these channels, 3-[(4-chlorobenzyl)amino]-5-(2-furyl)-2-cyclohexen-1-one can alter the firing properties of neurons and affect the release of neurotransmitters, leading to changes in neuronal activity and behavior.
Biochemical and Physiological Effects:
3-[(4-chlorobenzyl)amino]-5-(2-furyl)-2-cyclohexen-1-one has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the firing rate of neurons in the hippocampus, a brain region involved in learning and memory. Additionally, 3-[(4-chlorobenzyl)amino]-5-(2-furyl)-2-cyclohexen-1-one has been found to enhance the release of dopamine, a neurotransmitter involved in reward and motivation.

Advantages and Limitations for Lab Experiments

3-[(4-chlorobenzyl)amino]-5-(2-furyl)-2-cyclohexen-1-one has several advantages for use in lab experiments. It is a potent and selective modulator of SK channels, making it a useful tool for studying the role of these channels in neuronal function. However, 3-[(4-chlorobenzyl)amino]-5-(2-furyl)-2-cyclohexen-1-one has some limitations, including its complex synthesis process and limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on 3-[(4-chlorobenzyl)amino]-5-(2-furyl)-2-cyclohexen-1-one. One area of interest is the development of new drugs based on 3-[(4-chlorobenzyl)amino]-5-(2-furyl)-2-cyclohexen-1-one that can be used to treat neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease. Another area of interest is the use of 3-[(4-chlorobenzyl)amino]-5-(2-furyl)-2-cyclohexen-1-one as a tool for studying the role of SK channels in neuronal function and behavior. Additionally, further research is needed to better understand the biochemical and physiological effects of 3-[(4-chlorobenzyl)amino]-5-(2-furyl)-2-cyclohexen-1-one and its potential limitations as a research tool.

Synthesis Methods

The synthesis of 3-[(4-chlorobenzyl)amino]-5-(2-furyl)-2-cyclohexen-1-one is a complex process that involves several steps. The first step involves the reaction of 4-chlorobenzylamine with ethyl acetoacetate to form the intermediate compound, which is then further reacted with furfural to form the final product. The synthesis of 3-[(4-chlorobenzyl)amino]-5-(2-furyl)-2-cyclohexen-1-one is a challenging process that requires specialized knowledge and expertise in synthetic chemistry.

Scientific Research Applications

3-[(4-chlorobenzyl)amino]-5-(2-furyl)-2-cyclohexen-1-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of pharmacological properties, including the ability to modulate ion channels, particularly the small conductance calcium-activated potassium (SK) channels. This makes 3-[(4-chlorobenzyl)amino]-5-(2-furyl)-2-cyclohexen-1-one a promising candidate for the development of new drugs for the treatment of a range of neurological disorders, including epilepsy, Parkinson's disease, and Alzheimer's disease.

properties

IUPAC Name

3-[(4-chlorophenyl)methylamino]-5-(furan-2-yl)cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO2/c18-14-5-3-12(4-6-14)11-19-15-8-13(9-16(20)10-15)17-2-1-7-21-17/h1-7,10,13,19H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOKJLICPNTWBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C=C1NCC2=CC=C(C=C2)Cl)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Chlorophenyl)methylamino]-5-(furan-2-yl)cyclohex-2-en-1-one

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